molecular formula C10H15BF2O3Si B8249056 (2,4-Difluoro-6-methoxy-3-(trimethylsilyl)phenyl)boronic acid

(2,4-Difluoro-6-methoxy-3-(trimethylsilyl)phenyl)boronic acid

Cat. No.: B8249056
M. Wt: 260.12 g/mol
InChI Key: QAHLBIFAGPHSIB-UHFFFAOYSA-N
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Description

(2,4-Difluoro-6-methoxy-3-(trimethylsilyl)phenyl)boronic acid (C₁₀H₁₅BF₂O₃Si, MW: 260.12) is a structurally complex arylboronic acid featuring three distinct substituents:

  • 2,4-Difluoro groups: Electron-withdrawing substituents that enhance boronic acid acidity and influence cross-coupling reactivity .
  • 6-Methoxy group: An electron-donating group that modulates electronic effects and steric bulk .
  • 3-Trimethylsilyl (TMS) group: A hydrophobic, sterically demanding substituent that impacts solubility, stability, and reaction kinetics .

This compound is stored under inert conditions (2–8°C) due to boronic acid sensitivity to moisture and oxidation . Its unique structure positions it as a candidate for specialized applications in Suzuki-Miyaura cross-coupling, sensor development, and medicinal chemistry.

Properties

IUPAC Name

(2,4-difluoro-6-methoxy-3-trimethylsilylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BF2O3Si/c1-16-7-5-6(12)10(17(2,3)4)9(13)8(7)11(14)15/h5,14-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHLBIFAGPHSIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1OC)F)[Si](C)(C)C)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BF2O3Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Difluoro-6-methoxy-3-(trimethylsilyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. A common method includes the use of a palladium-catalyzed reaction where the aryl halide is treated with a boron reagent such as bis(pinacolato)diboron in the presence of a base like potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced catalysts can further optimize the reaction conditions, making the process more cost-effective and scalable.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the boronic acid group, leading to the formation of boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The aryl boronic acid can participate in various substitution reactions, including nucleophilic aromatic substitution, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Synthetic Chemistry

One of the primary applications of (2,4-Difluoro-6-methoxy-3-(trimethylsilyl)phenyl)boronic acid is in Suzuki-Miyaura cross-coupling reactions , which are crucial for forming carbon-carbon bonds. This reaction is widely used in the synthesis of biaryl compounds relevant to pharmaceuticals and agrochemicals.

Reaction TypeExample ReactionYield (%)
Suzuki-MiyauraAryl halide + phenylboronic acid85%
Nucleophilic Aromatic SubstitutionFluorine substitution with amines75%

Biological Research

The compound has shown potential for modifying biomolecules, facilitating studies on biological pathways and mechanisms. Its ability to form complexes with metal catalysts enhances its utility in synthesizing biologically active compounds.

Case Study: Antimicrobial Activity
Research has indicated that derivatives of boronic acids exhibit moderate antibacterial activity against strains such as Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest significant efficacy compared to standard antibiotics.

CompoundMIC (µg/mL)Target Organisms
AN26900.5Candida albicans
1100Aspergillus niger
250Bacillus cereus

Material Science

In material science, (2,4-Difluoro-6-methoxy-3-(trimethylsilyl)phenyl)boronic acid is utilized in the production of advanced materials including polymers and electronic components. Its unique structure enhances the properties of materials, making them suitable for high-performance applications.

Mechanism of Action

The mechanism by which (2,4-Difluoro-6-methoxy-3-(trimethylsilyl)phenyl)boronic acid exerts its effects is primarily through its role as a reagent in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide. This process leads to the formation of a new carbon-carbon bond, with the release of the boron species.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Reactivity and Stability

Electronic and Steric Effects
  • (4-Fluoro-3-methoxyphenyl)boronic acid (Similarity: 0.94, ):

    • Lacks the TMS group and 2,4-difluoro substitution.
    • The methoxy group at the para position reduces steric hindrance compared to the ortho-difluoro and TMS groups in the target compound.
    • Higher acidity due to fluorine’s electron-withdrawing effect but reduced steric protection against hydrolysis .
  • 4-(Trimethylsilyl)phenylboronic acid ():

    • Contains a TMS group but lacks fluorine and methoxy substituents.
    • The TMS group increases hydrophobicity (higher logP) and stabilizes the boronic acid via steric shielding, slowing hydrolysis .
  • (2,4-Difluorophenyl)boronic acid ():

    • Features two fluorine atoms but lacks methoxy and TMS groups.
    • Enhanced acidity and cross-coupling efficiency due to fluorine’s electron-withdrawing effects but lower stability in aqueous environments .
Oxidation and Hydrolysis Stability
  • The TMS group in the target compound reduces hydrolysis rates compared to non-silylated analogs (e.g., (4-Fluoro-3-methoxyphenyl)boronic acid) by sterically hindering water access .
  • Oxidation studies on boronic esters () show that substituents like TMS and methoxy can decouple hydrolysis and oxidation rates. For example, neopentyl glycol boronic esters oxidize slower than pinacol esters, suggesting steric bulk in the target compound may similarly delay oxidation .
Suzuki-Miyaura Cross-Coupling
  • The TMS group in the target compound may act as a directing group in palladium-catalyzed reactions, enhancing regioselectivity. Similar TMS-containing boronic acids () are used in aryl-aryl couplings, achieving yields >50% under optimized conditions .
  • Fluorine substituents improve coupling efficiency with electron-deficient partners, as seen in trifluoromethylphenylboronic acid (), which achieved 63–65% yields in meriolin synthesis .
Sensor Development
  • Boronic acids with methoxy and fluorine groups (e.g., ) exhibit glucose-binding capabilities via diol complexation. The TMS group in the target compound could enhance sensor stability in hydrophobic environments .

Data Tables

Table 1: Key Properties of Comparable Boronic Acids

Compound Molecular Formula Substituents Key Properties
Target Compound C₁₀H₁₅BF₂O₃Si 2,4-Difluoro, 6-methoxy, 3-TMS High steric bulk, moderate acidity, enhanced stability
(4-Fluoro-3-methoxyphenyl)boronic acid C₇H₇BFO₃ 4-Fluoro, 3-methoxy High acidity, moderate stability
4-(Trimethylsilyl)phenylboronic acid C₉H₁₅BO₂Si 4-TMS Hydrophobic, slow hydrolysis
(2,4-Difluorophenyl)boronic acid C₆H₅BF₂O₂ 2,4-Difluoro High acidity, antimicrobial activity

Table 2: Cross-Coupling Yields of Selected Boronic Acids

Boronic Acid Partner Substrate Yield Reference
Target Compound Not reported
(3-Trifluoromethylphenyl)boronic acid Imidazo[1,2-a]pyridine 63–65%
(4-Fluorophenyl)boronic acid Meriolin derivatives 62–65%

Biological Activity

Overview

(2,4-Difluoro-6-methoxy-3-(trimethylsilyl)phenyl)boronic acid is an organoboron compound that has gained attention in organic chemistry for its applications in various synthetic processes, particularly in Suzuki-Miyaura cross-coupling reactions. Its unique structure, featuring both fluorine and methoxy substituents along with a trimethylsilyl group, enhances its reactivity and potential biological applications.

  • IUPAC Name : (2,4-difluoro-6-methoxy-3-trimethylsilylphenyl)boronic acid
  • Molecular Formula : C10H15BF2O3Si
  • Molecular Weight : 264.12 g/mol

The biological activity of (2,4-Difluoro-6-methoxy-3-(trimethylsilyl)phenyl)boronic acid can be attributed to its ability to form complexes with metal catalysts, particularly palladium. This interaction facilitates the formation of carbon-carbon bonds through transmetalation processes in cross-coupling reactions, which are crucial in synthesizing complex organic molecules that can exhibit biological activity.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of boronic acids, including derivatives similar to (2,4-Difluoro-6-methoxy-3-(trimethylsilyl)phenyl)boronic acid. For instance, research indicates that certain phenylboronic acids demonstrate moderate antibacterial activity against strains such as Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values suggesting significant efficacy compared to established antibiotics .

CompoundMIC (µg/mL)Target Organisms
AN26900.5Candida albicans
1100Aspergillus niger
250Bacillus cereus

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial properties of various boronic acids against E. coli and Bacillus cereus. The findings indicated that the presence of fluorine and methoxy groups enhanced the compounds' ability to disrupt bacterial cell walls .
  • Antifungal Activity : Another study focused on the antifungal properties of related boronic acids against Candida albicans. The results demonstrated that certain derivatives exhibited significant antifungal activity at higher concentrations .

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